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Fucosyltransferase 8 (FUT8) is a pivotal enzyme in post-translational modification, exclusively

responsible for catalyzing core fucosylation—the transfer of a fucose sugar from a GDP-fucose

donor to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan via an

α-1,6 linkage.[1][2][3] This modification is not a mere decoration; it is a critical modulator of

glycoprotein function, profoundly influencing protein folding, stability, and receptor-ligand

interactions.[4] Found primarily in the Golgi apparatus, FUT8 is a type II transmembrane

glycoprotein that plays an indispensable role in numerous biological processes, including signal

transduction, cell adhesion, and immune responses.[1][3] Its fundamental importance is starkly

highlighted by studies in developmental biology, where the absence of FUT8 leads to severe,

often lethal, consequences, underscoring its essential role in the proper development and

homeostasis of mammalian organisms.[2][5]

The Essential Role of FUT8 in Mammalian
Development
The absolute requirement of FUT8 for normal development is most clearly demonstrated by the

phenotype of Fut8 knockout (Fut8-/-) mice. Disruption of the Fut8 gene results in a cascade of

severe developmental defects, establishing core fucosylation as a non-redundant process in

mammalian life.

Phenotype of Fut8 Knockout Mice
Fut8-deficient mice exhibit a dramatic and severe phenotype, characterized by:
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Severe Growth Retardation: The knockout mice are significantly smaller than their wild-type

littermates.[6][7][8]

Postnatal Lethality: A high mortality rate is observed, with many pups dying shortly after birth.

[5][7][8] Approximately 70% of Fut8 knockout mice die within the first few days of postnatal

life.[5]

Emphysema-like Lung Changes: The most prominent pathological finding is a destructive,

emphysema-like phenotype in the lungs, characterized by abnormal alveolar development.

[2][6][7][8]

These findings unequivocally demonstrate that FUT8 is essential for postnatal survival and

proper organ development, particularly in the lungs.[7]

Molecular Mechanisms: FUT8 as a Master Regulator
of Signaling Pathways
FUT8 exerts its profound effects on development by modulating the function of key cell surface

receptors. Core fucosylation is essential for the proper signaling of multiple growth factor and

adhesion receptors that orchestrate cell growth, differentiation, and tissue organization.

Transforming Growth Factor-β (TGF-β) Signaling
The emphysema-like phenotype in Fut8-/- mice is directly linked to defective TGF-β signaling.

[7][8] Core fucosylation of the TGF-β receptors (TGF-βRI/RII) is critical for their function.

Mechanism: In the absence of FUT8, TGF-β receptors lack core fucosylation, which impairs

the ligand-binding affinity and subsequent signal transduction.[7][9][10] This leads to reduced

phosphorylation of the downstream effector Smad2.[7]

Downstream Effects: Dysregulated TGF-β signaling in the lungs of Fut8-/- mice results in the

overexpression of matrix metalloproteinases (MMPs), such as MMP-12 and MMP-13, and

downregulation of extracellular matrix (ECM) proteins like elastin.[6][7][8] This imbalance

between proteases and ECM components leads to the destruction of alveolar walls.[7]

Rescue Experiments: Importantly, the administration of exogenous TGF-β1 can rescue the

emphysema-like phenotype in Fut8-/- mice, confirming the causal link between impaired
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TGF-β signaling and the observed lung pathology.[6][8]

FUT8 Modulation of TGF-β Signaling
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FUT8-mediated core fucosylation of TGF-β receptors is essential for signaling.

Epidermal Growth Factor Receptor (EGFR) Signaling
The severe growth retardation observed in Fut8-/- mice is partly attributed to impaired EGFR

signaling.[8] FUT8-mediated core fucosylation is required for the proper activation and function

of EGFR.

Mechanism: The absence of core fucosylation on EGFR in Fut8-/- cells leads to a

downregulation of receptor-mediated signaling.[6][8] Specifically, core fucosylation is

required for ligand-induced EGFR dimerization and subsequent activation of downstream

pathways like the Protein Kinase B (Akt) pathway.[11][12]

Downstream Effects: Reduced EGFR signaling contributes to decreased cell proliferation.

[11] In psoriatic models, elevated FUT8 expression is linked to EGFR overactivation and

keratinocyte hyperproliferation, while Fut8 knockout ameliorates these phenotypes.[11][12]

This highlights FUT8's role in controlling the balance of cell growth.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.researchgate.net/publication/6667043_Phenotype_Changes_of_Fut8_Knockout_Mouse_Core_Fucosylation_Is_Crucial_for_the_Function_of_Growth_Factor_Receptors
https://pubmed.ncbi.nlm.nih.gov/17132494/
https://www.benchchem.com/product/b15618875?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/17132494/
https://www.researchgate.net/publication/6667043_Phenotype_Changes_of_Fut8_Knockout_Mouse_Core_Fucosylation_Is_Crucial_for_the_Function_of_Growth_Factor_Receptors
https://pubmed.ncbi.nlm.nih.gov/17132494/
https://pubmed.ncbi.nlm.nih.gov/32888953/
https://www.researchgate.net/publication/344091423_FUT8_Remodeling_of_EGFR_Regulates_Epidermal_Keratinocyte_Proliferation_during_Psoriasis_Development
https://pubmed.ncbi.nlm.nih.gov/32888953/
https://pubmed.ncbi.nlm.nih.gov/32888953/
https://www.researchgate.net/publication/344091423_FUT8_Remodeling_of_EGFR_Regulates_Epidermal_Keratinocyte_Proliferation_during_Psoriasis_Development
https://pubmed.ncbi.nlm.nih.gov/32888953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FUT8 Modulation of EGFR Signaling
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Core fucosylation of EGFR by FUT8 is crucial for its dimerization and activation.

Integrin Signaling in Neurogenesis
FUT8 and core fucosylation play a vital role in the regulation of adult neurogenesis and

cognitive function.[13]

Mechanism: FUT8 directly interacts with and catalyzes the core fucosylation of integrin α6

(Itga6), a key regulator of the PI3K/Akt signaling pathway in adult neural stem/progenitor

cells (aNSPCs).[13] Deletion of Fut8 enhances the ubiquitination of Itga6 by promoting its

binding to the ubiquitin ligase Trim21, leading to lower Itga6 levels and reduced PI3K/Akt

activity.[13]

Downstream Effects:Fut8 depletion in mouse models reduces the proliferation and neuronal

differentiation of aNSPCs, leading to impaired learning and memory.[13] These neurogenic

and behavioral deficits can be rescued by an Akt agonist, confirming the pathway's

dependence on FUT8-mediated glycosylation.[13]

Vascular Endothelial Growth Factor (VEGF) Signaling
The proper development of the vascular system is also dependent on FUT8. Studies have

shown that Fut8 is required for the expression of Vascular Endothelial Growth Factor Receptor-
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2 (VEGFR-2), the main receptor for VEGF.[14][15]

Mechanism: In Fut8-/- mice, the expression of both VEGFR-2 mRNA and protein is

significantly suppressed.[14][16] This suggests that FUT8 is required for VEGFR-2

expression at the transcriptional level.[14]

Downstream Effects: The blockade of VEGFR-2 signaling is known to enhance the

expression of ceramide, an inducer of apoptosis.[14] Indeed, an increased number of

apoptotic cells are found in the alveolar septa of Fut8-/- mice.[14][16] This suppression of

VEGFR-2 expression and subsequent apoptosis provides another mechanism contributing to

the emphysema-like changes seen in these animals.[14]

Quantitative Data on FUT8 and Core Fucosylation
Quantitative analysis is essential for understanding the precise impact of FUT8 on biological

systems. Mass spectrometry and other analytical techniques have provided key data on

fucosylation levels.
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Parameter
Organism/Syst
em

Value/Observa
tion

Significance Reference

Normal Core

Fucosylation

Level

Human Serum

Transferrin

(Asn630)

7.9 ± 1.7%

(mean ± SD)

Establishes a

baseline for core

fucosylation in a

healthy human

population

(n=68, 0-32

years old).

[17][18]

Fucosylation in

CDG

SLC35C1-CDG

Patients
Nearly null

Demonstrates

the dramatic loss

of fucosylation in

congenital

disorders of

glycosylation.

[17][18]

Effect on

Antibody

Function

IgG1 Fc region

A 1% decrease

in fucosylation

can lead to a

>25% increase in

ADCC.

Highlights the

extreme

sensitivity of

antibody effector

functions to core

fucosylation.

[19]

Fut8 KO Effect

on Glycoproteins
CHO Cells

26.7% of

identified

glycosylation

sites were

significantly

changed.

Shows that FUT8

knockout has

broad effects on

the

glycoproteome

beyond just

removing core

fucose.

[20]
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Fut8 KO Effect

on

Glycosyltransfera

ses

CHO Cells

16 of 51

quantified

glycosylation-

related enzymes

were significantly

altered.

Indicates a

compensatory or

feedback

mechanism

within the cell's

glycosylation

machinery.

[20]

Key Experimental Protocols
Investigating the role of FUT8 requires a specialized set of molecular and cellular biology

techniques. The following are protocols for key experiments cited in FUT8 research.

Generation of Fut8 Knockout (KO) Models
Creating a Fut8-deficient model is the foundational experiment for studying its function. The

CRISPR/Cas9 system is a common and efficient method.[21][22]

Methodology: CRISPR/Cas9-Mediated Knockout in Cell Lines (e.g., CHO)

sgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the Fut8

gene (e.g., exon 3 or 6).[10] Use bioinformatics tools to minimize off-target effects.

Vector Construction: Clone the designed sgRNA sequences into a Cas9 expression vector.

Transfection: Transfect the host cell line (e.g., CHO-K1) with the sgRNA/Cas9 plasmid.[20]

Clonal Selection: Isolate single cells by limiting dilution or FACS to establish monoclonal cell

lines.

Screening and Validation:

Genomic DNA PCR & Sequencing: Amplify the targeted region from genomic DNA and

perform Sanger sequencing to confirm the presence of indels (insertions/deletions) that

cause a frameshift mutation.[20]
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Western Blot: Lyse cells and perform a Western blot using an anti-FUT8 antibody to

confirm the absence of the FUT8 protein.[10]

Lectin Blot: To confirm the functional knockout, probe cell lysates with Lens culinaris

agglutinin (LCA) lectin, which specifically binds to core-fucosylated structures. A loss of

LCA binding indicates successful elimination of core fucosylation.[10][23]

Workflow for Generating FUT8 Knockout Cell Lines

1. sgRNA Design
(Target FUT8 Exon)

2. Transfection
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A typical experimental workflow for creating and validating FUT8 KO cell lines.

Detection and Quantification of Core Fucosylation
Several methods can be used to specifically detect and quantify core fucosylation on

glycoproteins.

Methodology 1: Mass Spectrometry (MS) of Glycopeptides This is a highly accurate method for

quantifying site-specific fucosylation.[17][18]

Protein Isolation: Isolate the glycoprotein of interest (e.g., transferrin from serum).[17]

Tryptic Digestion: Digest the protein with trypsin to generate peptides.

LC-MS Analysis: Separate the resulting glycopeptides using liquid chromatography (LC) and

analyze them by mass spectrometry (MS).

Quantification: Determine the level of core fucosylation by calculating the signal intensity

ratio of peptide ions containing fucosylated glycans versus those with non-fucosylated

glycans.[17][18]

Methodology 2: Chemoenzymatic Labeling This novel strategy offers rapid and selective

detection of core fucosylated glycans.[24][25]

Enzymatic Reaction: Utilize a specific galactosyltransferase (e.g., from C. elegans) to

transfer an azido-appended galactose residue specifically onto the core fucose of a

glycoprotein.[24]

Click Chemistry: The appended azide group can then be tagged with a fluorescent probe or

biotin via a click chemistry reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide

cycloaddition).

Detection: The tagged glycoproteins can be detected via fluorescence imaging (on live cells

or in lysates) or affinity purification followed by Western blot.[24]

Analysis of FUT8-Modulated Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.jstage.jst.go.jp/article/massspectrometry/13/1/13_A0159/_html/-char/en
https://www.researchgate.net/publication/385918199_Quantitative_Assessment_of_Core_Fucosylation_for_Congenital_Disorders_of_Glycosylation
https://www.jstage.jst.go.jp/article/massspectrometry/13/1/13_A0159/_html/-char/en
https://www.jstage.jst.go.jp/article/massspectrometry/13/1/13_A0159/_html/-char/en
https://www.researchgate.net/publication/385918199_Quantitative_Assessment_of_Core_Fucosylation_for_Congenital_Disorders_of_Glycosylation
https://pubmed.ncbi.nlm.nih.gov/39279393/
https://acs.figshare.com/articles/dataset/Chemoenzymatic_Labeling_Detection_and_Profiling_of_Core_Fucosylation_in_Live_Cells/27023993
https://pubmed.ncbi.nlm.nih.gov/39279393/
https://pubmed.ncbi.nlm.nih.gov/39279393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To dissect how FUT8 affects a signaling pathway, a combination of techniques is used to

measure receptor binding, activation, and downstream events.

Methodology: Analyzing TGF-β Pathway Activation[9][10]

Ligand Binding Assay:

Produce HIS-tagged TGF-β1 ligand in a separate cell line (e.g., HEK-293T).

Add conditioned medium containing the tagged ligand to control and FUT8-KO cells.

Detect the amount of bound ligand using an anti-HIS antibody conjugated to an enzyme

(e.g., alkaline phosphatase) that produces a colorimetric signal. A reduced signal in KO

cells indicates impaired ligand binding.[10]

Reporter Assay:

Transfect cells with a TGF-β-responsive luciferase reporter plasmid (e.g., 3TP-lux).

Stimulate the cells with TGF-β1.

Measure luciferase activity. A decrease in luminescence in FUT8-KO cells indicates

reduced downstream signaling.[10]

Western Blot for Downstream Effectors:

Treat control and FUT8-KO cells with TGF-β1 for various time points.

Lyse the cells and perform a Western blot using antibodies against total Smad2 and

phosphorylated Smad2 (p-Smad2). A lower ratio of p-Smad2 to total Smad2 in KO cells

confirms impaired signal transduction.[7]

Implications for Drug Development
The central role of FUT8 in regulating key signaling pathways makes it a compelling target for

therapeutic intervention, particularly in oncology and immunology.
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Cancer Therapy: Aberrant FUT8 expression is linked to tumor progression and metastasis in

various cancers, including breast, liver, and lung cancer.[1][3][9] Elevated FUT8 can enhance

signaling through pro-oncogenic pathways like EGFR and TGF-β. Therefore, developing

small molecule inhibitors of FUT8 could be a strategy to suppress tumor growth and

invasion.[3][9]

Antibody Engineering: The absence of core fucose on the Fc region of IgG1 antibodies

dramatically enhances their affinity for the FcγRIIIa receptor on immune effector cells,

leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).

[19][21] This has led to the development of FUT8 knockout CHO cell lines as a platform for

producing "afucosylated" therapeutic antibodies with enhanced efficacy for cancer

immunotherapy.[20][21][22]

Conclusion
FUT8 is far more than a housekeeping enzyme; it is a fundamental regulator of developmental

biology. By catalyzing the single step of core fucosylation, FUT8 critically modulates the

function of a host of receptors that govern cell fate, proliferation, and tissue architecture. The

severe phenotypes of Fut8-deficient models, from lethal lung defects to impaired neurogenesis,

highlight that this single sugar modification is essential for life and proper organismal

development. The intricate links between FUT8 and major signaling pathways like TGF-β and

EGFR not only illuminate the basic mechanisms of development but also present exciting and

actionable opportunities for the design of next-generation therapeutics. A deep understanding

of FUT8 biology is, therefore, crucial for researchers and drug developers aiming to harness

the power of glycosylation for human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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